1,1-Dichloro-2,2,2-trimethoxyethane
Overview
Description
1,1-Dichloro-2,2,2-trimethoxyethane is an organic compound with the molecular formula C5H10Cl2O3. It is characterized by the presence of two chlorine atoms and three methoxy groups attached to an ethane backbone.
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,2-trimethoxyethane typically involves the reaction of 1,1,1-trimethoxyethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for commercial use .
Chemical Reactions Analysis
1,1-Dichloro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,1-dihydroxy-2,2,2-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can yield 1,1-dichloro-2,2,2-trimethoxyethanol.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
1,1-Dichloro-2,2,2-trimethoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,2-trimethoxyethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,1-Dichloro-2,2,2-trimethoxyethane can be compared with other similar compounds, such as:
1,1,1-Trimethoxy-2-chloroethane: This compound has one chlorine atom and three methoxy groups, making it less reactive in substitution reactions compared to this compound.
1,1,1-Trichloro-2,2,2-trimethoxyethane: With three chlorine atoms, this compound is more reactive and undergoes different types of chemical reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2,2-dichloro-1,1,1-trimethoxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O3/c1-8-5(9-2,10-3)4(6)7/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPQNVABYACDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)Cl)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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